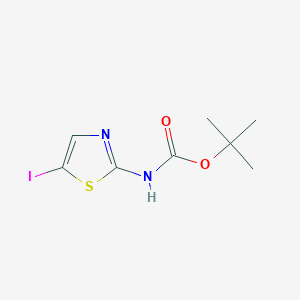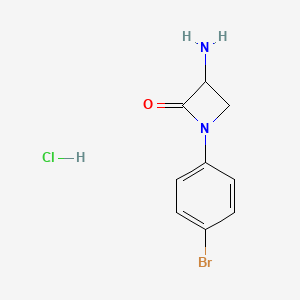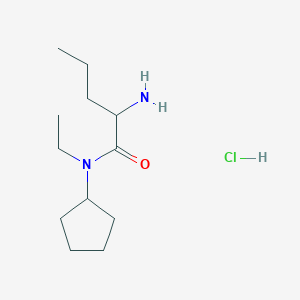
2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol
Übersicht
Beschreibung
2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol is a chemical compound characterized by its complex molecular structure, which includes a piperidine ring, a bromobenzyl group, and an ethan-1-ol moiety
Wirkmechanismus
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
It’s known that piperidine derivatives can influence a variety of biochemical pathways due to their broad range of pharmacological applications .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level due to their diverse pharmacological applications .
Biochemische Analyse
Biochemical Properties
2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s bromobenzyl group is known to facilitate binding interactions with specific enzymes, potentially acting as an inhibitor or activator. For instance, it may interact with glutaminase 1, an enzyme involved in glutamine metabolism, by inhibiting its activity . This interaction can lead to alterations in metabolic pathways, affecting the overall biochemical environment within cells.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with glutaminase 1 can lead to changes in the levels of reactive oxygen species (ROS) within cells, impacting cell survival and proliferation . Additionally, the compound’s ability to inhibit specific enzymes can result in altered gene expression patterns, further influencing cellular behavior and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s bromobenzyl group facilitates its binding to the active sites of target enzymes, such as glutaminase 1, leading to enzyme inhibition . This inhibition disrupts the enzyme’s normal function, resulting in downstream effects on metabolic pathways and cellular processes. Additionally, the compound’s interaction with specific proteins can trigger changes in gene expression, further modulating cellular activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as -20°C, and maintains its activity over extended periods
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of metabolic pathways . At higher doses, it may lead to toxic or adverse effects, including disruptions in cellular function and metabolic imbalances. Studies in animal models have highlighted the importance of determining the optimal dosage to achieve desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound’s inhibition of glutaminase 1 affects glutamine metabolism, leading to changes in metabolic flux and metabolite levels . Additionally, its interaction with other enzymes and proteins can influence broader metabolic networks, impacting cellular energy production, biosynthesis, and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s bromobenzyl group may facilitate its uptake by cells through interactions with membrane transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These interactions play a crucial role in determining the compound’s bioavailability and overall efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as mitochondria, where it can exert its effects on cellular metabolism and function . Understanding the subcellular localization of the compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 4-piperidone with 3-bromobenzyl chloride in the presence of a strong base, such as sodium hydride (NaH), to form the intermediate piperidine derivative. Subsequent reduction of the intermediate using lithium aluminum hydride (LiAlH4) yields the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used to oxidize the ethan-1-ol group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce ketones or aldehydes present in the molecule.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or sodium azide (NaN3) to introduce different functional groups.
Major Products Formed:
Oxidation: Formation of 2-(1-(3-Bromobenzyl)piperidin-4-yl)ethanoic acid.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Introduction of cyano or azido groups.
Wissenschaftliche Forschungsanwendungen
2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to investigate molecular interactions and pathways.
Medicine: It has potential therapeutic applications, including as a precursor for the development of new drugs.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol is structurally similar to other piperidine derivatives, such as 1-(3-Bromobenzyl)piperidin-4-ylmethanamine and 1-(3-Bromobenzyl)piperidin-4-ylmethanol. its unique combination of functional groups and molecular structure sets it apart, providing distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-[1-[(3-bromophenyl)methyl]piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c15-14-3-1-2-13(10-14)11-16-7-4-12(5-8-16)6-9-17/h1-3,10,12,17H,4-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTPMMVUAWCUJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-Ethyl-6-(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B1382541.png)

![[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1382544.png)

![1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1382549.png)
![tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate](/img/structure/B1382550.png)



![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1382555.png)
![6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1382557.png)
![5-(Bromomethyl)spiro[2.3]hexane](/img/structure/B1382558.png)
![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382561.png)
